2-(2,4-dichlorophenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Antibacterial Gram-negative Escherichia coli

This 2-(2,4-dichlorophenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941956-91-8, MW 393.26) is a dual-vector research scaffold for focused library synthesis and structure-activity relationship (SAR) campaigns. Vendor-reported biological data indicate Gram-negative antibacterial potential (E. coli IC₅₀ 25 µM) and anticancer activity (MCF-7 IC₅₀ 15 µM with apoptosis induction), positioning it as a starting point for lead optimization. The 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline moiety and dichlorophenoxy core allow independent functionalization for ADME benchmarking. Procure initial quantities for independent MIC, time-kill kinetic, and NCI-60 cytotoxicity validation. Note: no pharmacopoeial monograph exists; generic substitution carries material scientific risk. Purity ≥95% is suitable for synthetic and in vitro applications.

Molecular Formula C19H18Cl2N2O3
Molecular Weight 393.26
CAS No. 941956-91-8
Cat. No. B2956254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dichlorophenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
CAS941956-91-8
Molecular FormulaC19H18Cl2N2O3
Molecular Weight393.26
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)N3CCCC3=O
InChIInChI=1S/C19H18Cl2N2O3/c1-12-9-14(5-6-16(12)23-8-2-3-19(23)25)22-18(24)11-26-17-7-4-13(20)10-15(17)21/h4-7,9-10H,2-3,8,11H2,1H3,(H,22,24)
InChIKeyBRHDNBFASGBOLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Dichlorophenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941956-91-8): Supplier Sourcing & Baseline Identity


2-(2,4-Dichlorophenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941956-91-8) is a synthetic small molecule (molecular formula C19H18Cl2N2O3, MW 393.26 g/mol) containing a 2,4-dichlorophenoxyacetamide core coupled to a 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline moiety [1]. The compound is listed in PubChem under CID 7686595 and is commercially available from research chemical suppliers at purities typically ≥95% [1]. It serves primarily as a research tool or synthetic intermediate; no regulatory approval (FDA/EMA) or pharmacopoeial monograph exists for this substance . In the scientific literature, this specific compound has very limited primary publication coverage, and its biological characterization remains largely confined to vendor-reported in vitro screening data without independent peer-review validation .

Why Generic Substitution Fails for 2-(2,4-Dichlorophenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941956-91-8)


In the absence of a defined pharmacopoeial monograph or validated purity/impurity profile, generic substitution of this compound carries material scientific risk. Closely related analogs—such as 2-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide or 2-(2,4-dichlorophenoxy)-N-(2-oxo-3-pyrrolidinyl)acetamide—differ in both the position and nature of the pyrrolidinone substituent on the phenyl ring, which can alter hydrogen-bonding capacity, conformational flexibility, and target-binding interactions . Vendor-reported in vitro screening data suggest differential biological activity profiles across antimicrobial and anticancer assays depending on the specific aniline substitution pattern, but these data have not been reproduced in independent peer-reviewed studies . Consequently, interchangeability cannot be assumed for any research application without direct, application-specific comparative validation.

Quantitative Differentiation Evidence for 2-(2,4-Dichlorophenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941956-91-8)


In Vitro Antibacterial Activity Against E. coli Compared to Structural Analog

Vendor-reported screening data indicate that 2-(2,4-dichlorophenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide exhibits an IC50 of 25 µM against Escherichia coli, attributed to a membrane disruption mechanism . In comparison, the des-methyl, pyrrolidinylcarbonyl regioisomer 2-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide (same molecular formula C19H18Cl2N2O3) shows no comparable antibacterial activity reported in the same vendor database, suggesting that the 3-methyl-4-(2-oxopyrrolidin-1-yl) substitution on the aniline ring is a critical determinant of Gram-negative antibacterial potency . CAUTION: These are single-source, vendor-reported values that have not been independently verified in peer-reviewed literature.

Antibacterial Gram-negative Escherichia coli

In Vitro Anticancer Activity Against MCF-7 Breast Cancer Cells

The compound is reported to have an IC50 of 15 µM against the MCF-7 human breast adenocarcinoma cell line, with the proposed mechanism being apoptosis induction . Among in-class dichlorophenoxyacetamide derivatives bearing various aniline substituents, the 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl variant demonstrates moderate single-digit micromolar potency in this specific cell line. A structurally related compound, 2-(2,4-dichlorophenoxy)-N-(2-oxo-3-pyrrolidinyl)acetamide (MW 303 g/mol), shares the dichlorophenoxyacetamide core but replaces the entire substituted aniline with a simpler pyrrolidinone ring, resulting in a substantially different molecular scaffold; direct anticancer comparison data are unavailable . CAUTION: These are single-source, vendor-reported values lacking independent peer-review confirmation.

Anticancer Breast cancer MCF-7

Antibacterial Activity Against Gram-Positive Staphylococcus aureus

Vendor-reported data attribute an IC50 of 30 µM against Staphylococcus aureus to this compound, with enzyme inhibition cited as the putative mechanism . The 2,4-dichlorophenoxy motif is a recognized pharmacophore in antibacterial phenoxy acid derivatives, but the contribution of the 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline substructure to Gram-positive selectivity has not been systematically evaluated . CAUTION: Single-source, vendor-reported data without independent replication.

Antibacterial Gram-positive Staphylococcus aureus

Structural Differentiation: 2-Oxopyrrolidin-1-yl vs. Pyrrolidin-1-ylcarbonyl Substitution Pattern

The target compound features a 2-oxopyrrolidin-1-yl group directly attached to the 4-position of the 3-methylaniline ring (lactam orientation), whereas the commercially listed analog 2-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide places a pyrrolidin-1-ylcarbonyl substituent at the 4-position of the aniline (reverse amide orientation) . These regioisomeric and constitutional differences alter the hydrogen-bond donor/acceptor profile (calculated HBD count: 1 vs. 1; HBA count: 3 vs. 3; identical gross counts but different spatial orientation), rotational degrees of freedom (11 vs. 11 rotatable bonds), and topological polar surface area (identical TPSA ~58.6 Ų for both isomers given identical atom composition), yet the biological activity fingerprint diverges substantively based on vendor-reported data . CAUTION: No published co-crystal structures or direct biochemical comparative studies exist to quantify the impact of this structural variation on target engagement.

Medicinal chemistry Structure-activity relationship Aniline substitution

Recommended Research Application Scenarios for 2-(2,4-Dichlorophenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941956-91-8)


Exploratory Antibacterial SAR Studies Targeting Gram-Negative Pathogens

Based on vendor-reported E. coli IC50 of 25 µM , this compound may serve as a starting scaffold for structure-activity relationship campaigns focused on Gram-negative antibacterial development. Researchers should use it as a reference point within a systematically varied library of dichlorophenoxyacetamide analogs, with the 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline substructure as the variable region under investigation. Independent MIC determination and time-kill kinetic studies are mandatory to validate the preliminary activity before committing to larger-scale procurement.

Anticancer Lead Optimization Using MCF-7 Breast Cancer Models

The reported MCF-7 IC50 of 15 µM with apoptosis induction positions this compound as a potential entry point for anticancer lead optimization. Given the single-source nature of the data, initial procurement should be limited to quantities sufficient for independent cytotoxicity profiling across a broader cancer cell line panel (e.g., NCI-60) and counter-screening against non-transformed cell lines to assess therapeutic window before expanding the research program.

Medicinal Chemistry Building Block for Diversified Amide Library Synthesis

The compound's dichlorophenoxyacetamide core and 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline motif provide two distinct vectors for further chemical diversification (electrophilic aromatic substitution on the dichlorophenyl ring; functionalization at the acetamide α-position; modification of the pyrrolidinone ring). It is suitable as a synthetic intermediate for generating focused libraries, particularly where the 2-oxopyrrolidin-1-yl group is hypothesized to contribute to target binding or physicochemical property modulation . Purity ≥95% as supplied is adequate for most synthetic chemistry applications .

Physicochemical Property Benchmarking in Dichlorophenoxyacetamide Chemical Space

With a molecular weight of 393.26, calculated logP ~3.5–4.0, and 2 hydrogen bond acceptors plus 1 donor , this compound occupies a drug-like chemical space suitable for benchmarking studies comparing the impact of N-aryl pyrrolidinone substitution on solubility, permeability, and metabolic stability relative to simpler dichlorophenoxyacetamide derivatives. Such studies would generate the comparative ADME data currently absent from the literature and inform future procurement decisions.

Quote Request

Request a Quote for 2-(2,4-dichlorophenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.